![molecular formula C15H17N7O2 B11009701 N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide](/img/structure/B11009701.png)
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide
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Overview
Description
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is a complex organic compound that features a pyrimidine and pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide typically involves multiple steps. One common method involves the reaction of 2-pyrimidinylpiperazine with ethyl 2-pyrazinecarboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control is common to ensure consistency and yield. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Structural Characteristics
This compound features a pyrazine ring and a piperazine moiety, contributing to its diverse biological interactions. The molecular formula is C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 270.32 g/mol. The presence of various functional groups allows for multiple chemical reactions, which are essential for optimizing its pharmacological properties.
Oncology
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide has shown potential in cancer treatment due to its ability to modulate biological pathways involved in tumor growth and metastasis. Research indicates that compounds with similar structures can inhibit specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can effectively target cancer cells while sparing normal cells, reducing side effects associated with traditional chemotherapy.
Immunology
In immunological applications, this compound may enhance immune responses by modulating cytokine production and immune cell activity. Its structural features suggest that it could interact with various receptors involved in immune signaling, potentially leading to improved treatments for autoimmune diseases and infections.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups. Key reactions include:
- Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions, allowing for the introduction of various substituents that may enhance biological activity.
- Oxidation Reactions : The compound can be oxidized to form derivatives with altered functional groups, potentially improving its pharmacokinetic properties.
These reactions are crucial for the synthesis of new analogs that may possess enhanced therapeutic effects or reduced toxicity.
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.
Anti-inflammatory Properties
Research has suggested that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to existing options .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound revealed promising results in terms of biological activity. The synthesized compounds were evaluated for their ability to inhibit cancer cell lines and showed varying degrees of efficacy depending on structural modifications made during synthesis.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound indicated strong binding affinities to target proteins involved in cancer progression and inflammation. These studies provide insights into the mechanisms by which the compound exerts its effects, paving the way for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl 2-(1-pyrrolidinyl)nicotinate
- 1-Methyl-N-(4-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}phenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is unique due to its specific combination of pyrimidine and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazinecarboxamide core linked to a piperazine moiety with a pyrimidine substituent. Its molecular formula is C14H18N4O2 with a molecular weight of approximately 270.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, which include compounds similar to this compound. For instance, compounds containing pyrimidine and pyrazine moieties have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 12 | MCF-7 | 0.09 ± 0.0085 |
Compound 13 | A549 | 0.03 ± 0.0056 |
N-{...} | Colo-205 | 0.01 ± 0.074 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting strong efficacy for these compounds compared to standard chemotherapeutics like etoposide .
Antiviral Activity
Another significant area of research involves the antiviral properties of pyrazinecarboxamide derivatives. A study demonstrated that novel 2-oxo-pyrazine-3-carboxamide analogues exhibited antiviral activities against influenza A viruses with low cytotoxicity. One specific analogue achieved an IC50 of 7.41μM against H3N2, indicating promising potential for further development as antiviral agents .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : The piperazine and pyrimidine components may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways associated with cell survival and apoptosis.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells.
Case Studies
Several case studies illustrate the effectiveness of similar compounds in preclinical models:
- Study on HepG2 Cells : A synthesized derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells, highlighting its potential for liver-targeted therapies.
- Anti-Alzheimer's Evaluation : Compounds derived from pyrimidines have also been assessed for their anti-Alzheimer's effects, showing inhibition of acetylcholinesterase activity, which is critical in neurodegenerative disease management .
Properties
Molecular Formula |
C15H17N7O2 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H17N7O2/c23-13(11-20-14(24)12-10-16-4-5-17-12)21-6-8-22(9-7-21)15-18-2-1-3-19-15/h1-5,10H,6-9,11H2,(H,20,24) |
InChI Key |
GWLIBEBNELSJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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